molecular formula C10H12O4 B15174384 3-ethoxy-2-hydroxy-4-methoxyBenzaldehyde

3-ethoxy-2-hydroxy-4-methoxyBenzaldehyde

Cat. No.: B15174384
M. Wt: 196.20 g/mol
InChI Key: GNDFQTRTEBOKQM-UHFFFAOYSA-N
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Description

3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde is an organic compound with the molecular formula C10H12O4. It is a derivative of vanillin and is known for its aromatic properties. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and perfumery.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in neuroinflammatory diseases.

    Medicine: Explored for its potential therapeutic properties, including its use as a tyrosinase inhibitor.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-hydroxy-4-methoxyBenzaldehyde involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its combination of ethoxy, hydroxy, and methoxy groups makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3-ethoxy-2-hydroxy-4-methoxybenzaldehyde

InChI

InChI=1S/C10H12O4/c1-3-14-10-8(13-2)5-4-7(6-11)9(10)12/h4-6,12H,3H2,1-2H3

InChI Key

GNDFQTRTEBOKQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1O)C=O)OC

Origin of Product

United States

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